molecular formula C25H21N3O2 B2480616 5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-54-3

5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2480616
CAS No.: 866809-54-3
M. Wt: 395.462
InChI Key: QQRAVHHLNLQCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazoloquinoline core, which is a fused ring system combining pyrazole and quinoline moieties, with benzyl and dimethoxyphenyl substituents.

Scientific Research Applications

5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization reactions to construct the pyrazoloquinoline core. The reaction conditions often involve the use of bases like potassium hydroxide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis typically involves optimizing reaction conditions to improve yield and purity, using continuous flow reactors or other industrial-scale equipment.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzyl and dimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to hydrogenated products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-benzyl-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern and the presence of both benzyl and dimethoxyphenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-benzyl-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-29-22-13-12-18(14-23(22)30-2)24-20-16-28(15-17-8-4-3-5-9-17)21-11-7-6-10-19(21)25(20)27-26-24/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQRAVHHLNLQCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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